2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride
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Overview
Description
2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a thiazole ring, which is further substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride typically involves the following steps:
Thiazole Synthesis: The thiazole ring is constructed using appropriate starting materials such as aminothiols and α-haloketones.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Sulfonylation: The sulfonyl chloride group is added using chlorosulfonic acid or thionyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of thiazoles with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Sulfonyl Chlorides: These are commonly used as intermediates in organic synthesis.
Sulfonic Acids: These can be used in various industrial applications.
Thiazole Derivatives: These can have biological or pharmaceutical significance.
Scientific Research Applications
2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: The compound may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable tool in research and development.
Comparison with Similar Compounds
2-(Trifluoromethyl)-1,3-thiazole-4-carboxylic acid
2-(Trifluoromethyl)-1,3-thiazole-4-amine
2-(Trifluoromethyl)-1,3-thiazole-4-ol
Uniqueness: 2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides distinct reactivity compared to other thiazole derivatives. This group allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF3NO2S2/c5-13(10,11)2-1-12-3(9-2)4(6,7)8/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUUYWVJQUNXFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF3NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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